3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
This compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmaceutical relevance. Key structural elements include:
- A 7-phenyl group at position 7 of the pyrrolopyrimidine ring.
- A 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl substituent at position 3, combining a fluorinated arylpiperazine moiety with a ketone-linked ethyl chain.
The fluorophenylpiperazine group is notable for its role in modulating receptor affinity, particularly in neurological and anticancer targets, due to piperazine’s capacity for hydrogen bonding and fluorophenyl’s lipophilicity .
Properties
IUPAC Name |
3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-18-8-4-5-9-19(18)28-10-12-29(13-11-28)20(31)15-30-23(32)22-21(27-24(30)33)17(14-26-22)16-6-2-1-3-7-16/h1-9,14,26H,10-13,15H2,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVVLJVWOLRQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2.
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function. Therefore, it can be inferred that this compound might affect these biochemical pathways.
Result of Action
Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km. Therefore, it can be inferred that this compound might have similar effects.
Biological Activity
The compound 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents, including a piperazine moiety and a fluorophenyl group. The molecular formula is , and its molecular weight is approximately 409.44 g/mol. The structural complexity suggests diverse biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antidepressant Effects : The piperazine ring is often associated with antidepressant properties due to its ability to modulate neurotransmitter systems.
- Anticancer Activity : The pyrimidine structure is known for its role in anticancer agents, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in nucleotide metabolism and signaling pathways.
- Receptor Modulation : The presence of the piperazine moiety may allow for interaction with serotonin receptors, influencing mood and anxiety levels.
- Nucleoside Transport Inhibition : Compounds with similar structures have been shown to inhibit equilibrative nucleoside transporters (ENTs), affecting nucleoside transport across cell membranes and impacting cellular function.
Research Findings
A summary of key studies related to the biological activity of the compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages. |
| Study 2 | Showed promising anticancer activity against various cell lines, with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Investigated antimicrobial properties, revealing effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Case Studies
- Antidepressant Activity : In a behavioral study involving forced swim tests in mice, the compound exhibited a reduction in immobility time, indicating potential antidepressant effects. The mechanism was linked to serotonin receptor modulation.
- Anticancer Efficacy : A study evaluated the cytotoxic effects on A549 lung cancer cells, where the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with an MIC of 31.25 µg/mL for S. aureus.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous pyrrolopyrimidine derivatives:
Structural and Functional Analysis
Substituent Effects on Bioactivity The 2-fluorophenylpiperazine group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to 4-chlorophenyl () or 4-methoxyphenoxy () substituents, which prioritize steric bulk and electron-donating effects .
Synthetic Strategies
- The target compound likely requires sequential coupling of the piperazine moiety via a ketone linker, contrasting with aza-Wittig reactions () or multi-component syntheses () used for simpler derivatives.
Crystallographic Insights
Q & A
Q. What are the key structural components of this compound, and how do they influence its biological activity?
The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-fluorophenyl-piperazine moiety and a phenyl group . The piperazine ring enhances solubility and receptor interaction, while the fluorophenyl group modulates electronic properties and binding affinity. The pyrrolopyrimidine core provides rigidity, critical for target engagement (e.g., kinase inhibition) .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step coupling reactions :
- Step 1 : Formation of the pyrrolopyrimidine core via cyclization of substituted pyrimidine precursors.
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or amide coupling under reflux conditions (e.g., using iPrOH with catalytic HCl) .
- Step 3 : Purification via flash chromatography (e.g., CHCl₃/MeOH gradients) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Single-crystal X-ray diffraction for structural confirmation (mean C–C bond length: 0.004–0.005 Å) .
- ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.16–7.92 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical: 465.461 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
SAR strategies include:
- Substituent variation : Replacing the 2-fluorophenyl group with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic interactions .
- Piperazine modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Core hybridization : Integrating oxadiazole or thienopyrimidine moieties to diversify biological activity .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigation strategies:
- Reproducibility checks : Validate results across independent labs using standardized protocols (e.g., IC₅₀ determination in triplicate).
- Computational validation : Employ molecular docking to confirm binding modes against target receptors (e.g., kinases) .
- Purity verification : Use HPLC (>95% purity threshold) to rule out side-product interference .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Receptor binding assays : Radioligand displacement studies (e.g., for dopamine or serotonin receptors) to quantify affinity .
- Kinase profiling : High-throughput screening against kinase panels to identify primary targets .
- Metabolic tracing : Isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track in vivo distribution .
Q. How can receptor selectivity be improved to minimize off-target effects?
- Molecular dynamics simulations : Identify key residues in the binding pocket to guide selective modifications .
- Pharmacophore modeling : Design analogs with steric or electronic features incompatible with off-target receptors .
- In vitro selectivity panels : Test against GPCRs, ion channels, and transporters to prioritize candidates .
Q. What computational tools are recommended for predicting reactivity and stability?
- Quantum chemical calculations : Density functional theory (DFT) to model reaction pathways and transition states .
- ADMET prediction : Software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
- Degradation modeling : Accelerated stability studies under varied pH/temperature to identify labile bonds .
Q. What challenges arise in scaling up synthesis, and how can they be resolved?
- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using EtOAc/hexane mixtures) for large batches .
- Yield optimization : Adjust stoichiometry (e.g., 1.5 eq of aryl amines) and reaction time (e.g., 12–24 hr reflux) .
- Byproduct management : Use scavenger resins (e.g., polymer-bound reagents) to trap unreacted intermediates .
Q. How does this compound compare to structurally similar analogs in terms of efficacy?
| Analog | Structural Difference | Key Activity | Reference |
|---|---|---|---|
| 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4-dione | Pyrimidine core (vs. pyrrolopyrimidine) | Lower kinase inhibition | |
| 3-[(4-Fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazin-1-yl]-tetrahydropyrimidine-2,4-dione | Tetrahydropyrimidine core | Enhanced serotonin receptor affinity | |
| 5-Fluorothieno[2,3-d]pyrimidine-2,4-dione | Thienopyrimidine core | Improved metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
